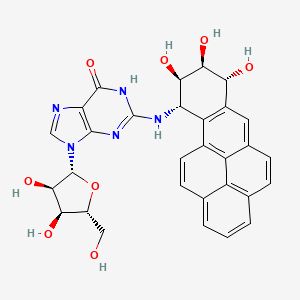

B(a)P-N(2)-Gua

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation and DNA Adduct Formation

Polycyclic aromatic hydrocarbons are ubiquitous environmental pollutants. openbiotechnologyjournal.com In their native state, most PAHs are chemically inert and not carcinogenic. nih.gov However, once they enter the body, they undergo a process of metabolic activation, or biotransformation, primarily carried out by a family of enzymes known as cytochrome P450s (CYPs). nih.govbiochemia-medica.com This process, part of the body's xenobiotic metabolism, is intended to make the foreign compounds more water-soluble for excretion. biochemia-medica.com

The biotransformation of B[a]P is a multi-step enzymatic process. Initially, phase I enzymes, like CYP1A1, introduce reactive functional groups. biochemia-medica.com This activation converts B[a]P into highly reactive intermediates, notably benzo[a]pyrene (B130552) diol epoxides (BPDE). nih.govresearchgate.net These electrophilic metabolites can then covalently bind to nucleophilic sites on cellular macromolecules, including DNA. nih.gov The product of this reaction between a carcinogen metabolite and DNA is termed a DNA adduct. redalyc.orgnih.gov The formation of these adducts is a critical step in the initiation of chemical carcinogenesis, as they can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired by the cell's DNA repair machinery. redalyc.orgmdpi.com

The specific BPDE isomer, (+)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, often referred to as (+)-anti-BPDE, is considered the ultimate carcinogen derived from B[a]P due to its high mutagenicity and carcinogenicity compared to other isomers. oup.comacs.org This reactive epoxide readily attacks the DNA, with the exocyclic amino group of guanine (B1146940) being a primary target. nih.govacs.org This nucleophilic attack on the C-10 position of BPDE results in the formation of a stable, bulky lesion on the DNA: the B(a)P-N(2)-Gua adduct. nih.govacs.org

Significance of this compound as a Primary DNA Adduct of Benzo[a]pyrene

The this compound adduct is of paramount significance in chemical carcinogenesis research because it represents the major and most studied DNA lesion formed from the potent environmental carcinogen, benzo[a]pyrene. oup.com Research has shown that adducts formed at the N2 position of guanine account for the vast majority of stable covalent adducts when BPDE reacts with DNA, constituting as much as 92% of the total. scispace.com

The reaction between BPDE and guanine can result in several different stereoisomers of the adduct, depending on the orientation of the bond. These are known as diastereomers and include (+)-trans-N2-BPDE-dG, (−)-trans-N2-BPDE-dG, (+)-cis-N2-BPDE-dG, and (−)-cis-N2-BPDE-dG. acs.org The (+)-trans isomer is typically the most abundant adduct formed from the highly carcinogenic (+)-anti-BPDE metabolite. oup.com

The presence of the bulky this compound adduct in the DNA helix can lead to significant structural distortions. This distortion is a key factor in its mutagenic potential. During DNA replication, the cellular machinery may misread the damaged guanine base, leading to the insertion of an incorrect nucleotide opposite the adduct. scispace.comoup.com Studies have demonstrated that the (+)-trans-anti-B[a]P-N2-Gua adduct can induce a spectrum of mutations, most commonly G→T transversions, but also G→A transitions and other substitutions. oup.comoup.com The specific type of mutation can be influenced by the local DNA sequence context surrounding the adduct. oup.comscispace.comoup.com These mutations, if they occur in critical genes that regulate cell growth and division, such as tumor suppressor genes or proto-oncogenes, can lead to the initiation and progression of cancer. nih.govoup.com

The stability and persistence of the this compound adduct are also crucial to its role in carcinogenesis. While cells have repair mechanisms to remove such lesions, inefficient or failed repair can allow the adduct to persist through cell division, thereby "fixing" the mutation in the genome of daughter cells. scispace.com The long biological half-life of this N2-exocyclic amine adduct may contribute to the long latency period often observed in cancer development following chemical exposure. scispace.com

Research Data on this compound

Detailed laboratory analyses are crucial for identifying and quantifying the specific adducts formed from carcinogen exposure. High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate and detect different this compound diastereomers.

| Diastereomer | HPLC Retention Time (minutes) |

|---|---|

| (−)-trans-N2-BPDE-dG | 20.3 |

| (+)-cis-N2-BPDE-dG | 21.1 |

| (−)-cis-N2-BPDE-dG | 22.8 |

| (+)-trans-N2-BPDE-dG | 24.6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60872-70-0 |

|---|---|

Molecular Formula |

C30H27N5O8 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |

InChI |

InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |

InChI Key |

HXNFUTRJOFCAIQ-ROIICUITSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |

Origin of Product |

United States |

Molecular Mechanisms of B a P N 2 Gua Adduct Genesis

Benzo[a]pyrene (B130552) Metabolic Activation Pathways Leading to Genotoxic Intermediates

Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is chemically inert and requires metabolic activation to exert its carcinogenic effects. frontiersin.orgiarc.fr This bioactivation is primarily carried out by a series of enzymatic reactions that convert B[a]P into highly reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA. oup.comnih.gov

The initial and rate-limiting step in the metabolic activation of B[a]P is catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govworldscientific.com Specifically, CYP1A1 and CYP1B1 are the principal isoforms involved in this process. researchgate.netmdpi.com These enzymes are expressed in various tissues, including the lung, and are inducible by exposure to PAHs like B[a]P. frontiersin.orgaacrjournals.org

CYP1A1 and CYP1B1 introduce an epoxide group across the 7,8-position of the B[a]P molecule, forming B[a]P-7,8-epoxide. oup.comresearchgate.net While both enzymes can catalyze this reaction, they exhibit different efficiencies and may play varying roles in different tissues. oup.comresearchgate.net For instance, in some cellular models, CYP1B1 is considered a significant contributor to B[a]P metabolism. oup.com The expression of these enzymes can be induced by ligands of the aryl hydrocarbon receptor (AhR), such as B[a]P itself. frontiersin.orgacs.org

Following the initial epoxidation, the enzyme microsomal epoxide hydrolase (mEH) hydrolyzes the B[a]P-7,8-epoxide to form (±)-benzo[a]pyrene-trans-7,8-dihydrodiol (B[a]P-7,8-DHD). oup.comaacrjournals.org This dihydrodiol is a proximate carcinogen, meaning it is a precursor to the ultimate carcinogenic species. researchgate.net

Table 1: Key Enzymes in Benzo[a]pyrene Metabolic Activation

| Enzyme/Enzyme Family | Abbreviation | Role in B(a)P Activation Pathway |

| Cytochrome P450 1A1 | CYP1A1 | Catalyzes the initial epoxidation of B[a]P to B[a]P-7,8-epoxide. nih.govresearchgate.net |

| Cytochrome P450 1B1 | CYP1B1 | Also catalyzes the initial epoxidation of B[a]P and the subsequent epoxidation of B[a]P-7,8-DHD. nih.govresearchgate.netaacrjournals.org |

| Microsomal Epoxide Hydrolase | mEH | Hydrolyzes B[a]P-7,8-epoxide to form B[a]P-7,8-dihydrodiol. oup.comaacrjournals.org |

The proximate carcinogen, B[a]P-7,8-DHD, undergoes a second round of oxidation, again catalyzed by CYP enzymes, primarily CYP1A1 and CYP1B1. acs.orgpnas.org This reaction targets the 9,10-double bond of the dihydrodiol, forming the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (B[a]PDEs). aacrjournals.orgresearchgate.net

Specifically, the metabolism of (–)-benzo[a]pyrene-7R,8R-dihydrodiol leads to the formation of the (+)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene, commonly known as (+)-anti-B[a]PDE. iarc.frrsc.org This particular stereoisomer is widely considered the ultimate carcinogen derived from B[a]P because of its high tumorigenicity and its ability to form DNA adducts in target tissues. iarc.frresearchgate.netaacrjournals.org The "anti" designation refers to the stereochemistry where the epoxide oxygen is on the opposite face of the molecule relative to the hydroxyl group at C7. The extreme reactivity of (+)-anti-B[a]PDE allows it to bind covalently to DNA, initiating the process of mutagenesis. oup.com

Covalent Adduction of (+)-anti-B[a]PDE to Deoxyguanosine in DNA

Once formed, the ultimate carcinogen (+)-anti-B[a]PDE can react with nucleophilic sites on DNA bases. wikipedia.org This covalent binding results in the formation of a bulky DNA adduct, which can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired. acs.orgd-nb.info

The primary target for (+)-anti-B[a]PDE adduction in DNA is the exocyclic amino group (N2) of guanine (B1146940) residues. mdpi.comwikipedia.orgacs.org The reaction proceeds via a nucleophilic attack from the N2-amine of deoxyguanosine (dG) on the C10 position of the B[a]PDE molecule. acs.orgnih.gov This results in the opening of the epoxide ring. acs.org

The addition is predominantly a trans-addition, meaning the guanine base adds to the C10 position from the face opposite to the epoxide oxygen. acs.orgnih.gov Guanine is the major target over other DNA bases like adenine (B156593), with studies showing that guanine adducts can account for as much as 95% of the total adducts formed from (+)-anti-B[a]PDE. researchgate.netnih.gov This specificity is influenced by factors such as the electronic properties of the DNA bases and the stereochemical fit of the B[a]PDE molecule within the DNA helix, which facilitates the reaction with the N2 of guanine. researchgate.net

The stereochemistry of both the B[a]PDE and the resulting adduct is crucial to its biological activity. The reaction between (+)-anti-B[a]PDE and deoxyguanosine results in the formation of the major adduct, (+)-trans-anti-B[a]P-N2-dG. acs.orgoup.com The notation for this adduct specifies several stereochemical features:

(+) : Refers to the dextrorotatory nature of the parent diol epoxide.

trans : Indicates the addition of the N2-dG to the C10 position occurred trans to the epoxide oxygen.

anti : Describes the initial stereochemistry of the diol epoxide, where the epoxide ring is on the opposite side of the plane from the C7 hydroxyl group.

The resulting (+)-trans-anti-B[a]P-N2-dG lesion places the bulky pyrene (B120774) moiety of the carcinogen in the minor groove of the DNA double helix. d-nb.infooup.com The conformation of this adduct is not static and can be influenced by the local DNA sequence context. oup.comnih.gov This conformational flexibility is believed to play a significant role in determining the subsequent mutagenic outcome, such as the type of base substitution (e.g., G→T or G→A) that occurs during DNA replication past the lesion. oup.comoup.com The specific stereochemical configuration of the adduct bond itself (R or S at C10) has been shown to be more critical for determining the mutational pattern than the configuration of the hydroxyl groups on the pyrene ring system. nih.gov

Table 2: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| B(a)P | Benzo[a]pyrene |

| B(a)P-N(2)-Gua | 10-(Guanin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene |

| B[a]P-7,8-DHD | (±)-Benzo[a]pyrene-trans-7,8-dihydrodiol |

| (+)-anti-B[a]PDE | (+)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene |

| dG | Deoxyguanosine |

| (+)-trans-anti-B[a]P-N2-dG | (+)-trans-anti-[N2-(10-deoxyguanosinyl)]-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene |

Structural Elucidation and Conformational Dynamics of B a P N 2 Gua Adducts Within Dna Helices

Conformational Heterogeneity of B(a)P-N(2)-Gua Adducts in Duplex DNA.

The this compound adduct is not a single, rigid structure within DNA. Instead, it exhibits significant conformational heterogeneity, existing as a mixture of different three-dimensional structures. This dynamic nature is a crucial factor in its biological activity, as different conformations can lead to different mutational outcomes.

A single this compound adduct can give rise to a complex pattern of mutations, such as G→T and G→A transversions. nih.gov This observation has led to the hypothesis that the adduct exists in multiple distinct conformations, with each conformation directing the insertion of a different nucleotide by DNA polymerases during replication. researchgate.net Evidence suggests that a single adduct can adopt several conformations that are in equilibrium. researchgate.net For example, studies on the (+)-trans-anti-B[a]P-N(2)-dG adduct have been interpreted to show that it can be trapped in a specific conformation that predominantly leads to G→T mutations. researchgate.net However, upon heating, this adduct can equilibrate to a mixture of conformations, which alters the resulting mutational pattern. researchgate.net This conformational complexity is not unique to B(a)P adducts; other bulky lesions like 2-acetylaminofluorene (B57845) (AAF) adducts have also been shown to exist in an equilibrium of multiple conformers within duplex DNA. nih.gov

The conformation adopted by a polycyclic aromatic hydrocarbon (PAH) adduct is heavily influenced by steric factors, including the size, shape, and topology of the aromatic ring system. acs.org Comparisons between different PAH-guanine adducts reveal how these steric properties dictate the adduct's placement and the resulting distortion of the DNA helix.

For instance, the B(a)P-dG adduct, derived from a five-ring PAH, positions itself in the minor groove. acs.org In contrast, the significantly larger 14S adduct of dibenzo[a,l]pyrene (B127179) (DB[a,l]P), a six-ring PAH with a nonplanar fjord region, also resides in the minor groove but causes a much greater distortion. acs.org The bulky DB[a,l]P residue forces a significant widening of the minor groove and disrupts base pairing not only at the lesion site but also at adjacent base pairs. acs.org This contrasts with the smaller B[a]P-dG adduct, which induces less severe structural perturbations. acs.org The difference in conformation between a B[a]P-dG adduct and a benzo[c]phenanthrene-dG adduct has also been attributed to the different physical sizes and topologies of the aromatic systems. nih.gov These findings underscore the critical role of steric hindrance in determining the final three-dimensional structure of the adducted DNA.

Advanced Spectroscopic and Computational Approaches for Conformational Analysis.

A combination of sophisticated biophysical and computational techniques is required to resolve the detailed structural features of this compound adducts and to characterize their conformational equilibria.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution solution structures of DNA oligonucleotides containing this compound adducts. NMR studies have provided detailed insights into how these adducts are accommodated within the DNA duplex. For some stereoisomers, the bulky B[a]P ring system is positioned in the minor groove of the DNA. acs.orgnih.gov This placement often leads to significant structural distortions, including the disruption and rupture of the Watson-Crick hydrogen bonds between the modified guanine (B1146940) and its partner cytosine. nih.gov In some cases, such as the 14S-DB[a,l]P-N(2)-dG adduct, these distortions can extend to neighboring base pairs. acs.org Other stereoisomers, like the (+)-cis-B[a]P-N(2)-dG adduct, adopt a base-displaced intercalative conformation, where the B[a]P moiety inserts into the DNA helix, displacing the modified guanine into the minor groove.

The intrinsic fluorescence of the benzo[a]pyrene (B130552) moiety serves as a sensitive probe for investigating adduct conformation. Advanced techniques such as Fluorescence Line-Narrowing (FLN) spectroscopy and Fluorescence Resonance Energy Transfer (FRET) have been employed to this end.

FLN is a high-resolution cryogenic technique that can distinguish between different adducts and conformations. nih.govnih.gov It has been successfully used to differentiate between B[a]P-DNA adducts that adopt helix-external, base-stacked, and intercalated conformations. researchgate.net This method provides highly characteristic spectra for the B[a]P chromophore, allowing for structural characterization with very small amounts of adducted DNA. nih.govnih.gov

FRET has been used to monitor the conformation of B(a)P-N(2)-dG adducts within the active site of DNA polymerase. nih.gov In these experiments, the B[a]P adduct acts as a donor fluorophore, and an acceptor fluorophore is placed on the primer strand. By measuring the efficiency of energy transfer, the distance between the donor and acceptor can be calculated, providing spatial information about the adduct's position. A FRET-based study comparing (+)-trans and (-)-trans B[a]P adducts revealed that the (+)-trans adduct is positioned approximately 2 Å farther from the acceptor, which is consistent with NMR data showing that the (+)-trans adduct orients toward the 5'-end of the template strand, while the (-)-trans adduct orients toward the 3'-end. nih.gov

Computational approaches, including molecular modeling and simulated annealing, are invaluable for exploring the potential conformational landscape of this compound adducts. nih.gov These methods complement experimental techniques by providing energetically favorable structures and insights into the dynamics of the adduct within the DNA helix.

A simulated annealing protocol has been used to study the conformation of (+)-trans-anti-B[a]P-N(2)-dG in a DNA duplex. nih.gov This approach involves heating the system computationally and then slowly cooling it, allowing it to settle into low-energy states. The results of such simulations show that while the B[a]P moiety generally remains in the minor groove and points toward the 5'-side, it can adopt multiple distinct sub-conformations. nih.gov One study identified at least six subclasses of structures, with the lowest energy members differing by less than 5 kcal/mol, highlighting the conformational flexibility of the adduct. nih.gov These computational predictions are often combined with experimental data, such as distance restraints derived from NMR, to generate highly refined structural models of the adducted DNA. acs.org

Molecular Modeling and Simulated Annealing for Predicting Adduct Conformations.

Theoretical Framework for Exploring Conformational Space of B(a)P-N(2)-dG

The covalent binding of a bulky benzo[a]pyrene (B[a]P) moiety to the N(2) position of deoxyguanosine (dG) introduces significant structural complexity and flexibility into the DNA double helix. Understanding the conformational landscape of the resulting B(a)P-N(2)-dG adduct is crucial for elucidating its biological consequences, such as the induction of mutations and the recognition by DNA repair machinery. Due to the transient nature and vast number of possible spatial arrangements, experimental methods alone are often insufficient to fully characterize this landscape. Therefore, a robust theoretical and computational framework is employed to explore the potential energy surface and identify energetically favorable conformations. This framework integrates several powerful techniques, including molecular mechanics, sophisticated conformational search algorithms, and molecular dynamics simulations, often in conjunction with experimental data.

At the core of this theoretical framework is molecular mechanics (MM) , which approximates the potential energy of a molecular system using a classical mechanical model. The total potential energy is calculated as the sum of various energy terms that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.orguiuc.edu This mathematical model is known as a force field . wikipedia.org For nucleic acid systems, specialized force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) have been developed and refined to accurately represent the intricate interactions within the DNA helix and its adducts. nih.govnih.gov The accuracy of any MM-based calculation is fundamentally dependent on the quality and parameterization of the chosen force field. wikipedia.org

Given the large number of rotatable single bonds, particularly within the B(a)P moiety and its linkage to the deoxyguanosine, the B(a)P-N(2)-dG adduct possesses a vast conformational space. Exploring this space to find low-energy, stable structures requires efficient conformational search algorithms . These methods systematically or randomly alter the geometry of the molecule to locate energy minima on the potential energy surface. Common strategies include:

Systematic Searches : These methods involve incrementally rotating all flexible torsion angles. While thorough, this approach can become computationally prohibitive for molecules with many rotatable bonds. calcus.cloudbu.edu

Stochastic/Monte Carlo Searches : These methods introduce random changes to the molecular geometry. If a new conformation has lower energy, it is accepted. If it has higher energy, it may be accepted based on a probability function (e.g., the Metropolis criterion), allowing the system to escape local energy minima. calcus.cloudfrontiersin.org

Simulated Annealing : This powerful technique is widely used to overcome energetic barriers and locate global or near-global energy minima. wikipedia.org The process involves heating the molecular system in silico to a high temperature, which provides sufficient kinetic energy to explore a wide range of conformations. appspot.compharm.ai The system is then gradually cooled, allowing it to settle into an energetically favorable state. wikipedia.orgappspot.com This method is particularly effective for complex systems like DNA adducts, as it can prevent the search from becoming trapped in kinetically inaccessible, high-energy local minima. bioexcel.eu

Once a set of low-energy conformations is identified, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the B(a)P-N(2)-dG adduct within a solvated DNA duplex over time. nih.govamanote.com MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that describes the positions and velocities of atoms as a function of time. nih.gov A typical MD simulation protocol for a DNA adduct involves:

Placing the adduct-containing DNA structure in a simulation box.

Solvating the system with explicit water molecules and adding counter-ions to neutralize the charge of the DNA phosphate (B84403) backbone. pharm.ai

Minimizing the energy of the entire system to remove unfavorable steric contacts.

Gradually heating the system to a physiological temperature (e.g., 300 K) and equilibrating it under constant pressure and temperature conditions. acs.org

Running a "production" simulation for a duration ranging from nanoseconds to microseconds to sample the conformational dynamics. nih.gov

The resulting trajectories are analyzed to understand how the adduct perturbs the local and global structure of the DNA, including changes in helical parameters, groove widths, and base pairing stability.

To further refine the accuracy of the theoretical models, they are often integrated with experimental data. NMR-restrained molecular dynamics is a hybrid approach that incorporates structural constraints derived from Nuclear Magnetic Resonance (NMR) spectroscopy, such as inter-proton distances from the Nuclear Overhauser Effect (NOE), into the MD simulation. nih.govnih.gov This ensures that the simulated conformations are not only energetically favorable but also consistent with experimentally observed data, significantly enhancing the reliability of the resulting structural models. nih.gov For higher accuracy in describing specific interactions, such as hydrogen bonding or the electronic properties of the adduct, quantum mechanical (QM) calculations, like Density Functional Theory (DFT), can be employed. acs.orgnih.govresearchgate.net While computationally intensive, QM methods provide a more fundamental description of the electronic structure and can be used to calculate energies and properties of key conformations identified by MM methods. nih.gov

The following table summarizes the key theoretical methods and their roles in elucidating the conformational space of B(a)P-N(2)-dG.

| Theoretical Method | Principle | Primary Role in B(a)P-N(2)-dG Analysis |

| Molecular Mechanics (MM) | Uses classical physics and a force field (e.g., AMBER, CHARMM) to calculate the potential energy of a molecular structure. wikipedia.orguiuc.edu | Provides the foundational energy calculations for conformational searches and molecular dynamics simulations. nih.govnih.gov |

| Conformational Search Algorithms | Employs systematic or stochastic methods (e.g., Monte Carlo) to explore the possible spatial arrangements of a molecule. calcus.cloudbu.edufrontiersin.org | Identifies a broad range of possible low-energy structures for the flexible B(a)P-N(2)-dG adduct. |

| Simulated Annealing | Involves computational heating and slow cooling of a system to overcome energy barriers and find stable energy minima. wikipedia.orgappspot.com | Efficiently locates globally or near-globally optimal conformations of the adduct, avoiding entrapment in local minima. bioexcel.eu |

| Molecular Dynamics (MD) Simulation | Solves Newton's equations of motion to simulate the time-dependent behavior of a molecular system. nih.gov | Reveals the dynamic stability of adduct conformations within the DNA helix and their impact on DNA structure and flexibility. nih.govamanote.com |

| Quantum Mechanics (QM) | Uses quantum theory (e.g., DFT) to describe the electronic structure and energy of a molecule with high accuracy. nih.govresearchgate.net | Refines the energies of specific conformations and provides insight into electronic properties and bonding interactions. acs.org |

| NMR-Restrained MD | Integrates experimental distance and angle constraints from NMR spectroscopy into MD simulations. nih.govnih.gov | Guides the computational model to generate conformations that are consistent with experimental data, increasing structural accuracy. |

Mutagenic Landscape and Mechanisms Propagated by B a P N 2 Gua Dna Adducts

Spectrum of Mutations Induced by B(a)P-N(2)-Gua

The this compound adduct is a potent source of genetic instability, primarily leading to targeted base substitution mutations at the site of the lesion. Additionally, it can induce frameshift and potentially more complex mutational events. The precise nature and frequency of these mutations are influenced by a variety of factors, including the local DNA sequence context and the stereochemistry of the BPDE molecule.

The presence of the bulky this compound adduct on the guanine (B1146940) base disrupts the normal functioning of the DNA replication machinery. During translesion synthesis, DNA polymerases may incorrectly insert a nucleotide opposite the adducted guanine, leading to a fixed mutation in the subsequent round of replication. The primary types of base substitutions observed are G→T transversions, G→A transitions, and G→C transversions.

G→T transversions are the most frequently observed mutation induced by the this compound adduct. nih.govnih.gov Studies in various experimental systems, including Escherichia coli and mammalian cells, have consistently demonstrated the prevalence of this specific mutational event. For instance, site-specific mutagenesis studies using plasmids containing a single (+)-anti-B[a]P-N(2)-Gua adduct have shown that G→T transversions can account for the vast majority of mutations at the adducted site. nih.gov The frequency of these transversions can be influenced by the surrounding DNA sequence. For example, a 5'-TGC-3' sequence context has been shown to yield predominantly G→T mutations. nih.gov

| Experimental System | DNA Sequence Context | Frequency of G→T Transversions |

|---|---|---|

| E. coli plasmid | PstI recognition site | ~0.04% to 0.9% (dependent on SOS induction and repair status) nih.gov |

| E. coli (supF gene) | 5'-TGC-3' | ~97% of induced mutations nih.gov |

| Mammalian cells (general) | Not specified | Predominant mutation |

While G→T transversions are often the most common outcome, G→A transitions also represent a significant component of the mutagenic spectrum of this compound. nih.govnih.gov The propensity for G→A mutations is highly dependent on the local DNA sequence. A dramatic illustration of this context-dependency is the observation that while a 5'-TGC-3' sequence strongly favors G→T transversions, a 5'-CGT-3' context can shift the mutational specificity to predominantly G→A transitions. nih.gov This highlights the critical role of the DNA microenvironment in dictating the conformational state of the adduct and, consequently, the outcome of translesion synthesis.

| Experimental System | DNA Sequence Context | Frequency of G→A Transitions |

|---|---|---|

| E. coli (supF gene) | 5'-CGT-3' | ~82% of induced mutations nih.gov |

| E. coli (supF gene) | G115 hotspot (after heating) | Statistically significant increase nih.gov |

G→C transversions are generally a less frequent mutational outcome of the this compound adduct compared to G→T and G→A mutations. nih.gov However, they are consistently detected in the mutational spectra. The occurrence of G→C transversions further underscores the complexity of the mutagenic process, where the conformation of the adducted guanine can likely adopt multiple forms, each potentially directing the insertion of a different incorrect base by the translesion synthesis polymerase. nih.gov

| Experimental System | DNA Sequence Context | Frequency of G→C Transversions |

|---|---|---|

| E. coli (supF gene) | G115 hotspot (after heating) | Statistically significant increase nih.gov |

In addition to base substitutions, the this compound adduct can also induce frameshift mutations, typically the deletion of a single G:C base pair. nih.govnih.govnih.gov These mutations are particularly prevalent in sequences with runs of guanine residues. The bulky nature of the adduct is thought to cause slippage of the DNA polymerase during replication, leading to the deletion of a base in the nascent strand. The interplay between base substitution and frameshift mutagenesis pathways appears to be complex, with some evidence suggesting they may be interrelated processes influenced by the adduct's conformation and the surrounding DNA sequence. nih.gov

| Experimental System | Sequence Context | Type of Frameshift |

|---|---|---|

| E. coli (lacI gene) | Runs of G residues | -(G:C) nih.gov |

| E. coli (supF gene) | Not specified | Deletions nih.gov |

Tandem mutations, which involve two or more adjacent base substitutions, are a class of complex mutations. While benzo[a]pyrene (B130552) diol epoxide is known to induce complex mutations, which can include tandem events, specific and detailed research findings directly attributing tandem base substitutions to the this compound adduct are not extensively documented in the reviewed literature. The presence of "complex mutations of a particular motif" has been noted in excision-repair-deficient E. coli treated with BPDE, suggesting the possibility of such events. nih.gov However, further targeted research is required to definitively characterize the frequency and nature of tandem mutations specifically arising from the this compound adduct.

Targeted Base Substitution Mutations.

Influence of DNA Sequence Context on Mutagenic Outcomes of this compound

The mutagenic profile of the this compound adduct is not uniform but is significantly modulated by the surrounding DNA sequence. This "sequence context" effect is a critical determinant of both the frequency and the type of mutations that arise. The local environment, dictated by neighboring base pairs, can influence the adduct's conformational equilibrium, its interaction with DNA polymerases, and its recognition by DNA repair systems. nih.gov

Research has shown that equilibria between different conformations of the adduct are governed by the sequences of adjacent base pairs, and even the next nearest neighbors can impact the balance of conformer populations. nih.gov For example, the flexibility and dynamic nature of the DNA duplex containing the adduct can vary significantly depending on the sequence. A TGT sequence context (where G is the adducted guanine) is more dynamically flexible compared to a CGC context. This increased flexibility in the TGT sequence leads to greater conformational heterogeneity, a more flexible bend in the DNA, and lower thermal stability. nih.gov In contrast, the CG*C context results in a more rigid structure with a single dominant adduct conformation. nih.gov These structural differences ultimately affect the biological processing of the lesion, influencing the likelihood and nature of mutagenic events. nih.gov

Site-Specific Mutagenesis Studies Demonstrating Context Dependence

To precisely investigate the impact of DNA sequence, researchers employ site-specific mutagenesis techniques. researchgate.netmdpi.comresearchgate.net These methods involve placing a single this compound adduct at a predetermined location within a gene or plasmid, which is then replicated in a host system, such as E. coli. By analyzing the genetic sequence of the progeny, the specific mutations induced by the adduct at that exact site can be identified and quantified.

One such study placed the (+)-anti-B(a)P-N(2)-Gua adduct into the PstI recognition site of an E. coli plasmid at two different guanine positions. nih.gov The results showed that the location of the adduct within the sequence had a profound impact on the mutational outcome. When the adduct was at position G437, it almost exclusively caused G→T transversion mutations. nih.gov However, no G→T mutations were observed when the adduct was located at the adjacent G438 position. nih.gov This stark difference highlights the powerful influence of the local sequence context on the mutagenic fate of the this compound adduct. These studies provide direct evidence that the identity of the bases flanking the adducted guanine can determine the specific type of mutation that occurs. nih.govresearchgate.net

Mechanistic Models of this compound-Induced Mutagenesis

The mutations caused by the this compound adduct are thought to arise when a DNA polymerase encounters the lesion during replication. nih.gov Several mechanistic models have been proposed to explain how this single adduct can lead to a variety of mutational outcomes, primarily G→T and G→A base substitutions.

Mis-informational Mechanisms

Mis-informational mechanisms occur when the damaged base remains in the DNA template and directly codes for the insertion of an incorrect nucleotide by the DNA polymerase. The this compound adduct can distort the guanine base, altering its hydrogen-bonding properties. This can lead the replication machinery to misinterpret the adducted guanine and preferentially insert an incorrect base opposite it, resulting in a base substitution after the next round of replication. For example, the altered conformation of the adducted guanine might favor pairing with adenine (B156593), leading to a G→T transversion.

Non-informational Mechanisms

In contrast, non-informational mechanisms involve the damaged base being so distorted that it cannot provide any coherent coding information to the DNA polymerase. The adduct acts as a non-coding lesion, blocking the polymerase. To bypass this blockage, specialized translesion synthesis (TLS) polymerases are recruited. These polymerases often follow an "A-rule," where they preferentially insert an adenine opposite a non-instructive lesion. When an adenine is inserted opposite the this compound adduct, it results in a G→T mutation in the subsequent replication cycle.

Hypothesis of Multiple Adduct Conformations Leading to Diverse Mutational Events

A compelling hypothesis suggests that the mutational complexity of the this compound adduct stems from its ability to exist in multiple distinct conformations within the DNA helix. nih.govnih.gov Each conformation may present a different structural challenge to the DNA polymerase, thereby directing a different mutational outcome. nih.gov

Molecular modeling has identified several potential conformations for the adduct. nih.gov Two prominent models are the "base displaced" conformations, where the adducted guanine is pushed out of the DNA helix, allowing the bulky benzo[a]pyrene ring to stack within the helix. researchgate.netnih.gov A key hypothesis links specific conformations to specific mutations:

Gma5 conformation : In this state, the adducted guanine is displaced into the major groove of the DNA. It is hypothesized that this conformation is primarily responsible for inducing G→T mutations . nih.gov

Gmi3 conformation : Here, the adducted guanine is displaced into the minor groove. This alternative conformation is thought to be responsible for G→A mutations . nih.gov

This model posits that the local DNA sequence context influences the equilibrium between these and other conformations. nih.gov For instance, one sequence might favor the Gma5 conformation, leading to a higher frequency of G→T transversions, while another sequence might stabilize the Gmi3 conformation, resulting in more G→A transitions. nih.govnih.gov This provides a mechanistic link between the DNA sequence, adduct structure, and the resulting mutational signature.

Quantitative Assessment of this compound Mutagenicity

Quantifying the mutagenic potency of the this compound adduct is essential for risk assessment. researchgate.netscispace.com Site-directed mutagenesis studies have provided precise measurements of mutation frequencies in bacterial systems. nih.gov

In one key study using an E. coli plasmid, the frequency of the G→T transversion caused by a single (+)-anti-B(a)P-N(2)-Gua adduct at a specific site was determined under various cellular conditions. nih.gov The results demonstrated that the mutation frequency is significantly influenced by the status of the cell's DNA repair and damage response systems.

The mutagenicity was found to be:

~0.04% per adduct in normal (Uvr+) E. coli. nih.gov

~0.18% per adduct when the SOS DNA damage response was induced in Uvr+ cells. nih.gov

~0.2% per adduct in E. coli lacking nucleotide excision repair (Uvr-). nih.gov

~0.9% per adduct in Uvr- cells with an induced SOS response. nih.gov

These data clearly show that the mutagenicity of the adduct increases when DNA repair is deficient and when the error-prone SOS system, which involves translesion synthesis polymerases, is activated. nih.gov

**Interactive Table: Mutation Frequency of (+)-anti-B(a)P-N(2)-Gua Adduct in *E. coli***

| E. coli Strain | SOS Response | Mutation Frequency (per adduct) |

|---|---|---|

| Uvr+ (Normal Repair) | Not Induced | ~0.04% |

| Uvr+ (Normal Repair) | Induced | ~0.18% |

| Uvr- (Repair Deficient) | Not Induced | ~0.2% |

| Uvr- (Repair Deficient) | Induced | ~0.9% |

Mutation Frequencies in Plasmid Systems

Plasmid-based systems, particularly in host organisms like Escherichia coli, have been instrumental in elucidating the mutagenic landscape of specific DNA lesions, including the benzo[a]pyrene diol epoxide (BPDE)-derived adduct at the N2 position of guanine (this compound). These systems allow for the study of a single, site-specific adduct within a defined genetic context, providing precise insights into the frequency and nature of mutations that arise during DNA replication and repair.

Research utilizing duplex plasmid genomes in E. coli has demonstrated that this compound adducts are potent inducers of point mutations. The most predominantly observed mutation is the G→T transversion. nih.govnih.gov This mutational signature is a hallmark of benzo[a]pyrene exposure and has been consistently observed across various experimental conditions.

The mutagenic potential of these adducts is significantly influenced by the host cell's DNA repair capabilities. In nucleotide excision repair (NER) proficient E. coli, adduct-derived mutants are generally not detected, indicating that the NER pathway efficiently removes the bulky this compound lesion before it can cause a mutation. nih.gov However, in NER-deficient strains, the persistence of the adduct leads to a notable increase in mutation frequency, allowing for the characterization of the mutations it induces. nih.gov

Influence of Stereochemistry

Impact of DNA Sequence Context

While G→T transversions are the most common mutation, the local DNA sequence context surrounding the this compound adduct can dramatically influence the qualitative pattern of mutagenesis, particularly the ratio of G→T to G→A mutations. acs.orgoup.com For example, the same [+ta]-B[a]P-N2-dG adduct that predominantly causes G→T mutations (approximately 97%) in a 5'-TGC-3' sequence context can lead to a majority of G→A mutations when placed in a 5'-CGT-3' context. acs.org This represents a significant shift in mutagenic specificity driven solely by the neighboring nucleotides. acs.org

Further investigation into the influence of the 5'-flanking base has shown that 5'-TG sequences tend to favor a higher proportion of G→T mutations compared to 5'-CG, 5'-GG, or 5'-AG sequences. oup.com A study comparing the mutational ratio of G→T/G→A for the [+ta]-B[a]P-N2-dG adduct in a 5'-TGT sequence versus a 5'-UGT sequence (where the methyl group on thymine (B56734) is absent) found a modest but statistically significant decrease in the ratio, from ~1.08 to ~0.60. oup.com This indicates that the methyl group of the 5'-thymine is not the primary determinant for the enhanced G→T mutation rate in this context. oup.com

The findings from these plasmid-based studies underscore that the mutagenic outcome of a this compound adduct is not fixed but is the result of a complex interplay between the adduct's stereochemistry, the local DNA sequence, and the host cell's repair and replication machinery.

Table 1: Mutational Specificity of this compound Stereoisomers in a 5'-CGC-3' Context in NER-Deficient E. coli

| Stereoisomer | Dominant Mutation |

| [+ta]-B[a]P-N(2)-dG | G→T |

| [+ca]-B[a]P-N(2)-dG | G→T |

| [-ta]-B[a]P-N(2)-dG | G→T |

| [-ca]-B[a]P-N(2)-dG | G→T |

| Data sourced from studies on mutagenesis in duplex plasmid genomes. nih.gov |

Table 2: Influence of DNA Sequence Context on the Mutagenic Profile of [+ta]-B[a]P-N(2)-dG

| Sequence Context | Predominant Mutation | G→T / G→A Ratio |

| 5'-TGC-3' | G→T | High (~32) |

| 5'-CGT-3' | G→A | Low |

| 5'-TGT-3' | G→T / G→A | ~1.08 |

| 5'-UGT-3' | G→T / G→A | ~0.60 |

| This table illustrates the dramatic shift in mutation type based on the flanking DNA sequence. acs.orgoup.com |

Interference of B a P N 2 Gua Adducts with Dna Replication Fidelity

Bypass of B(a)P-N(2)-Gua Adducts by DNA Polymerases

The high-fidelity replicative DNA polymerases responsible for the bulk of DNA synthesis are typically stalled by bulky lesions like the this compound adduct. nih.gov To overcome this blockage and complete replication, cells employ a mechanism known as translesion synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases. plos.org These TLS polymerases have more spacious active sites that can accommodate the distorted adducted template. plos.org

Several Y-family DNA polymerases are implicated in the bypass of this compound adducts, with different polymerases exhibiting distinct efficiencies and mutagenic outcomes. Human DNA polymerase κ (Pol κ) has been shown to be particularly proficient in bypassing N2-dG lesions. plos.org Studies indicate that Pol κ can catalyze efficient and largely error-free bypass of this compound adducts by preferentially incorporating the correct nucleotide, deoxycytidine monophosphate (dCMP), opposite the lesion. oup.comberkeley.eduberkeley.edu

However, the bypass is not always error-free. Other polymerases, or the same polymerase in different sequence contexts, can insert an incorrect base. DNA polymerase η (Pol η), for instance, has been implicated in the error-prone bypass of BPDE adducts, contributing to G→T transversion mutations by inserting deoxyadenosine (B7792050) monophosphate (dAMP) opposite the lesion. nih.govplos.org In yeast, a combination of polymerases, including Pol η, Pol ζ, and Rev1, are required for the G→T transversion mutations induced by these adducts. nih.govnih.gov Often, a two-polymerase mechanism is employed where one enzyme (an "inserter") places a nucleotide opposite the adduct and a second enzyme (an "extender") continues synthesis from this point. oup.com For example, Rev1 can act as an inserter, placing a C opposite the adducted guanine (B1146940), with Pol ζ then extending the strand. aacrjournals.org

The choice of polymerase and the resulting fidelity of bypass can be influenced by the specific stereochemistry of the adduct and the local DNA sequence context. oup.comaacrjournals.org This complex interplay determines whether the genetic information is preserved or a mutation is introduced.

| DNA Polymerase | Family | Role in this compound Bypass | Fidelity |

|---|---|---|---|

| Polymerase κ (Pol κ) | Y-Family | Inserter and extender, proficient at bypassing N2-dG adducts. nih.govplos.org | Primarily error-free (inserts C). oup.comberkeley.edu |

| Polymerase η (Pol η) | Y-Family | Contributes to translesion synthesis, can act as an inserter. plos.orgnih.gov | Error-prone (can insert A, leading to G→T mutations). nih.govplos.org |

| Polymerase ζ (Pol ζ) | B-Family | Primarily an extender polymerase, works with inserters like Rev1. nih.govaacrjournals.org | Required for mutagenic bypass in yeast. nih.govresearchgate.net |

| REV1 | Y-Family | Specialized inserter (deoxycytidyl transferase), also has a structural role. oup.comaacrjournals.org | Inserts C opposite the lesion. oup.com |

Impact on Replication Efficiency and Processivity

Replicative polymerases, which are highly processive, are effectively blocked by the adduct. nih.gov Even with specialized TLS polymerases, primer extension is often retarded at the site of the lesion. berkeley.edu While bypass is eventually achieved, the kinetic efficiency is dramatically lower compared to replication on an undamaged template. For instance, the relative frequency of completing translesion synthesis with the correct base pair (dC•dG-N2-BPDE) by Pol κ is still several orders of magnitude lower than for a normal base pair. berkeley.edu This stalling can lead to the uncoupling of the replicative helicase from the polymerase, further disrupting the coordinated process of replication. researchgate.net

The reduction in efficiency is a direct consequence of the enzymatic challenge posed by the lesion. The polymerase must accommodate the bulky adduct, select a nucleotide for insertion, and then extend the chain past the distorted site. Each of these steps is kinetically less favorable than on an undamaged template. In E. coli, the absence of accessory proteins called β clamps, which enhance processivity, leads to a significant decrease in both the efficiency and the length of replicated DNA. nih.gov Similarly, the presence of a lesion that requires polymerase switching and the recruitment of less processive TLS polymerases inherently slows down the entire replication process.

| Condition | Impact on Replication | Mechanism |

|---|---|---|

| This compound Adduct Encounter | Decreased efficiency and processivity. | Stalling of high-fidelity replicative polymerases. nih.gov |

| Translesion Synthesis (TLS) | Reduced kinetic efficiency compared to normal replication. berkeley.edu | Recruitment of lower processivity TLS polymerases; complex steps of insertion and extension. berkeley.edu |

| Replication Fork | Potential for fork stalling and collapse. researchgate.net | Uncoupling of helicase and polymerase activities. researchgate.net |

Differential Replication across Leading and Lagging DNA Strands in the Presence of this compound

The architecture of the replication fork, with its distinct leading and lagging strands, suggests that the consequences of encountering a this compound adduct may differ depending on its location. The leading strand is synthesized continuously, while the lagging strand is synthesized discontinuously as a series of Okazaki fragments. pressbooks.pub

In contrast, a lesion on the leading strand template presents a more significant challenge. mskcc.org The continuous nature of leading strand synthesis means that a stalled polymerase can bring the entire fork to a halt, a more perilous situation that risks the collapse of the replication fork. nih.gov Bypassing a leading-strand lesion may require the replisome to re-prime synthesis downstream of the damage, a process that is generally less frequent than the constant re-priming on the lagging strand. researchgate.net This "lesion skipping" also results in a post-replicative gap that requires subsequent processing. Studies with reconstituted yeast replisomes have shown that a leading-strand lesion significantly delays replication fork progression, whereas a lagging-strand lesion is bypassed rapidly. nih.gov Therefore, the location of the this compound adduct—on the continuously synthesized leading strand versus the discontinuously synthesized lagging strand—is a critical determinant of its impact on replication fork dynamics and genome stability.

Cellular Dna Repair Pathways Modulating B a P N 2 Gua Adducts

Recognition and Excision of Bulky B(a)P-N(2)-Gua Lesions

The recognition and removal of this compound adducts are critical steps in preventing potential mutations. These processes are primarily handled by the cell's sophisticated DNA repair machinery.

Nucleotide Excision Repair (NER) is a versatile and crucial DNA repair pathway that recognizes and eliminates a wide variety of bulky, helix-distorting DNA lesions, including those formed by this compound. atlasgeneticsoncology.orgmdpi.com The NER process involves the coordinated action of a series of proteins that recognize the damage, excise a short single-stranded DNA fragment containing the lesion, and then synthesize a new, correct DNA strand. atlasgeneticsoncology.org

The efficiency of NER can be influenced by the specific stereochemistry and conformation of the this compound adduct. For instance, studies have shown that the cis-anti-B[a]P-N(2)-dG adduct is an excellent substrate for human NER and is repaired more efficiently than other lesions like S-cdG. researchgate.net The conformation of the adduct, whether it is positioned in the major or minor groove of the DNA, and the extent to which it distorts the DNA helix are key factors that determine how efficiently it is recognized and repaired by the NER machinery. acs.org Research has demonstrated that base-displaced intercalated B[a]P-N(2)-dG adducts are among the most efficiently excised lesions by human cell extracts, while adducts located in the minor groove are repaired at a significantly lower rate. acs.org

The NER pathway has two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). mdpi.com GG-NER is responsible for removing lesions throughout the genome, while TC-NER specifically targets lesions on the transcribed strand of active genes, which can block transcription. mdpi.com The XPC-HR23B complex is a key player in the initial damage recognition step of GG-NER. atlasgeneticsoncology.org

While NER is the primary pathway for the removal of bulky adducts like this compound, other DNA repair mechanisms may also play a role, particularly in the context of the adduct's chemical instability and the secondary lesions that can arise.

Base Excision Repair (BER): This pathway typically deals with smaller, non-helix-distorting lesions such as oxidized or alkylated bases. nih.govresearchgate.net However, the spontaneous depurination of this compound can lead to the formation of an apurinic/apyrimidinic (AP) site. researchgate.netnih.gov These AP sites are then recognized and repaired by the BER pathway. nih.gov The process is initiated by an AP endonuclease that cleaves the DNA backbone at the AP site, followed by the action of DNA polymerase and ligase to restore the correct nucleotide. nih.gov While BER does not directly remove the this compound adduct itself, it is essential for repairing the secondary damage caused by its instability.

It's important to note that for some complex DNA lesions, there can be an interplay between different repair pathways. However, for bulky adducts like this compound, NER is considered the major and most direct repair mechanism.

Stability and Persistence of this compound Adducts in DNA

The persistence of this compound adducts in DNA is a critical factor in their potential to cause mutations. Their stability is influenced by both the inherent chemical properties of the adduct and the surrounding microenvironment within the DNA double helix.

This compound adducts are known to be chemically labile and can undergo spontaneous hydrolysis. researchgate.net This process involves the cleavage of the glycosidic bond between the modified guanine (B1146940) base and the deoxyribose sugar, leading to the release of the adducted guanine from the DNA backbone. This process is known as depurination and results in the formation of an apurinic (AP) site. researchgate.netnih.gov

The rate of depurination can be influenced by the structure of the DNA. For instance, the major adduct of (+)-anti-B[a]PDE, formed at the N-2 position of guanine, is generally considered heat-stable but can become quite unstable in double-stranded DNA, particularly at low concentrations of magnesium ions. researchgate.net Heating can release the corresponding tetraols from the (+)-anti-B[a]P-N-2-Gua adduct. researchgate.net It is suggested that when these adducts are hydrolyzed, the guanine base remains in the DNA. researchgate.net

It's important to distinguish between adducts formed at the N7 position of guanine and those at the N2 position. N7-guanine adducts are generally more prone to depurination. nih.gov For example, the half-life for N7-(trihydroxy-benzo[a]pyrenyl) guanine under physiological conditions is approximately 3 hours. nih.gov

Several factors can influence the stability of this compound adducts within the DNA. One significant factor is the concentration of magnesium ions (Mg2+). researchgate.net Research has shown that the major adduct of (+)-anti-B[a]PDE can be quite unstable in double-stranded DNA at low magnesium concentrations. researchgate.net This suggests that the ionic environment plays a role in modulating the chemical stability of these adducts.

The conformation of the adduct within the DNA helix is another critical factor. researchgate.net A single this compound adduct can adopt multiple conformations, and these different spatial arrangements can affect its stability and how it interacts with DNA repair enzymes. researchgate.net

The surrounding DNA sequence context also plays a role in adduct stability and repair efficiency. researchgate.net The specific bases neighboring the adducted guanine can influence the local DNA structure and, consequently, the stability of the adduct and its accessibility to repair enzymes.

Efficiency of this compound Repair in Different Biological Systems

The efficiency of this compound adduct repair can vary significantly across different biological systems, from simple organisms to complex mammalian tissues. This variability is due to a combination of factors including the specific DNA repair capacities of the organism or cell type, metabolic differences, and the experimental conditions.

In studies using the mussel Mytilus galloprovincialis as a sentinel organism, exposure to benzo[a]pyrene (B130552) (B[a]P) led to the formation of several bulky DNA adducts. researchgate.net During a depuration period, the repair of these B[a]P-induced DNA adducts differed among the various types of adducts formed, indicating that not all adducts are repaired with the same efficiency. researchgate.net

In mammalian systems, the efficiency of NER, the primary repair pathway for these adducts, can be influenced by the specific adduct structure and the sequence context of the DNA. acs.org For instance, research has shown that the base-displaced intercalated (+)-cis- and (−)-cis-B[a]PDE-N2–dG adducts are very efficiently repaired by human cell extracts. acs.org In contrast, the minor groove (+)-trans- and (−)-trans-B[a]PDE-N2–dG adducts are repaired about five times less efficiently in the same DNA sequence. acs.org

Furthermore, the efficiency of repair can be influenced by the specific guanine within a sequence that is adducted. Studies have shown that the repair efficiency of a (+)-trans-B[a]PDE-N2–dG adduct can differ depending on whether it is located on the 5'-guanine or the 3'-guanine within the same sequence context. acs.org

The table below summarizes findings on the repair efficiency of different B[a]P-N(2)-Gua adducts.

| Adduct Type | Biological System/Model | Relative Repair Efficiency | Reference |

| (+)-cis-B[a]PDE-N²–dG | Human cell extracts | High (assigned 100%) | acs.org |

| (−)-cis-B[a]PDE-N²–dG | Human cell extracts | High (assigned 100%) | acs.org |

| (+)-trans-B[a]PDE-N²–dG | Human cell extracts | ~20% (compared to cis adducts) | acs.org |

| (−)-trans-B[a]PDE-N²–dG | Human cell extracts | ~20% (compared to cis adducts) | acs.org |

| (+)-trans-B[a]PDE-N²–dG (in GG*C sequence) | HeLa cell extracts | ~35% | acs.org |

These findings highlight the complexity of DNA repair processes and demonstrate that the efficiency of this compound adduct removal is not uniform but is instead modulated by the specific characteristics of the adduct and the biological context in which it is formed.

Repair Kinetics and Dynamics of B(a)P-Related Adducts

The persistence of DNA adducts, such as those formed by benzo[a]pyrene (B[a]P), is a critical determinant of their mutagenic potential. The rate at which these adducts are removed from DNA is governed by complex cellular repair mechanisms, primarily the Nucleotide Excision Repair (NER) pathway. pnas.orgplos.orgnih.gov NER is a versatile system responsible for eliminating a wide array of bulky, helix-distorting DNA lesions. nih.govmdpi.comnih.gov The kinetics of this repair process are not uniform and are influenced by a multitude of factors, including the specific stereochemistry of the adduct, the local DNA sequence context, the transcriptional status of the gene where the adduct is located, and the tissue type. nih.govnih.govtandfonline.com

The ultimate carcinogenic metabolite of B(a)P, benzo[a]pyrene diol epoxide (BPDE), preferentially forms covalent adducts at the N2 position of guanine (this compound). pnas.orgduke.edu These BPDE-DNA adducts are primarily recognized and processed by the NER machinery in both human cells and other organisms. pnas.orgnih.gov Research has shown that the efficiency of NER can vary dramatically for this compound adducts, demonstrating that the repair machinery's activity is dictated by the local DNA conformation. nih.gov

Studies using human cell extracts have revealed that the stereochemical configuration of the BPDE-N2-dG adduct significantly impacts repair rates. The (+)-cis- and (-)-cis-B(a)P-N(2)-Gua adducts, which cause a significant distortion by intercalating and displacing both the modified guanine and its partner base, are among the most efficiently repaired lesions. acs.org In contrast, the predominant (+)-trans-BPDE-N2-dG adduct, which resides in the minor groove, is repaired much less efficiently. nih.govacs.org In one study, the (+)-trans-BPDE-N2-dG adduct was repaired 15 times less efficiently than a standard acetylaminofluorene-C8-dG lesion in the same sequence. nih.gov The excision rate for a set of chemically identical BPDE adducts can span a range greater than 100-fold, underscoring the profound influence of local DNA structure on NER activity. nih.gov

The DNA sequence immediately surrounding the adduct also plays a crucial role. For instance, the repair of a (+)-trans-B[a]P-N2-dG adduct was found to be more efficient when flanked by T residues (in a TGT context) compared to C residues (in a CGC context) in studies using UvrABC nuclease from the thermophilic organism Bacillus caldotenax. acs.org This difference is attributed to greater structural disorder and weakening of local base pairing in the TGT sequence, which may act as a recognition signal for the NER apparatus. acs.org Further research has shown that even a single nucleotide shift can alter repair efficiency; an adduct on the 5'-guanine in a GG dinucleotide sequence (CGG) is repaired more than twice as efficiently as an adduct on the 3'-guanine (GG*C). acs.org

Table 1: Influence of Stereochemistry and DNA Context on NER Efficiency

This table shows the relative nucleotide excision repair (NER) efficiency for different this compound adducts based on their stereoisomeric form and the local DNA sequence context, as determined in human cell extracts.

| Adduct Type/Context | Adduct Conformation | Relative NER Efficiency (%) |

| (+)-cis-B[a]PDE-N²–dG | Base-displaced, intercalated | 100 |

| (-)-cis-B[a]PDE-N²–dG | Base-displaced, intercalated | 100 |

| (+)-trans-B[a]PDE-N²–dG | Minor groove | ~20 |

| (-)-trans-B[a]PDE-N²–dG | Minor groove | ~20 |

| (+)-trans-B[a]PDE-N²–dG in 5'-CGG-3' sequence | Not specified | ~80 |

| (+)-trans-B[a]PDE-N²–dG in 5'-GGC-3' sequence | Not specified | ~35 |

Data sourced from studies on human cell extracts. acs.org

In vivo studies corroborate the importance of NER in adduct removal. In research involving mice deficient in the XPC protein, a key component for initiating global genome NER, significantly higher levels of B(a)P-DNA adducts were observed in the lung and testis compared to wild-type mice over a 42-day period. nih.gov This highlights the critical role of the NER pathway in maintaining genomic integrity in these tissues. nih.gov The maximum adduct levels in the lung and testis of mice were reached on day 1 post-exposure, whereas in sperm, the peak was observed approximately one week after exposure. nih.gov

Table 2: B(a)P-DNA Adduct Repair in TK6 Cells

This table illustrates the percentage of BPDE-induced DNA adducts removed over time in human TK6 lymphoblastoid cells. The repair capacity was found to be independent of the initial adduct concentration.

| Time After Treatment | Percentage of Adducts Removed |

| 8 hours | ~30% |

| 24 hours | ~60% |

Data sourced from a study on TK6 cells. nih.gov

Furthermore, the process of transcription can influence repair kinetics through a sub-pathway known as transcription-coupled repair (TCR). This mechanism provides preferential repair of the transcribed strand of active genes. Studies have demonstrated that BPDE-DNA adducts on the transcribed strand of the DHFR gene in a human cell line are repaired more rapidly than those on the non-transcribed strand, particularly within the first 8 hours after treatment. tandfonline.com However, other research suggests that TCR has only a moderate effect on BPDE-dG adducts because these lesions are already recognized with relative efficiency by the core NER machinery. pnas.org

While NER is the predominant pathway for bulky adducts like this compound, there is some suggestion that Base Excision Repair (BER) may be involved in repairing minor BPDE adducts, such as those at the N7 position of guanine, which can lead to the formation of apurinic sites that are substrates for BER. duke.edu However, the major this compound adduct is almost exclusively a substrate for NER. duke.edu

Cellular and Molecular Biological Consequences of B a P N 2 Gua Dna Adducts

Induction of DNA Damage Response Pathways

The presence of bulky chemical adducts on DNA, such as B(a)P-N(2)-Gua, triggers a cascade of cellular signaling pathways designed to recognize and respond to the damage, thereby protecting genomic integrity. In prokaryotic systems, one of the most well-characterized of these responses is the SOS response.

The SOS response is a global, inducible network in bacteria that responds to extensive DNA damage, arresting the cell cycle and upregulating a suite of genes involved in DNA repair and mutagenesis. wikipedia.orgijbs.com This system is primarily regulated by two key proteins: LexA, a repressor protein that binds to the operator sequences (SOS boxes) of SOS genes, and RecA, which senses single-stranded DNA that accumulates at stalled replication forks caused by DNA lesions. wikipedia.orgnih.govnih.gov Upon sensing damage, RecA becomes activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of the SOS regulon. nih.govfrontiersin.org

In prokaryotic models such as Escherichia coli, the (+)-anti-B[a]P-N(2)-Gua adduct is a potent inducer of the SOS response. nih.govoup.com The formation of this adduct on the DNA template blocks the progression of DNA polymerase during replication. nih.gov This stalling activates the SOS system, which in turn enhances the cell's capacity for DNA repair but also increases the likelihood of mutations through the activation of error-prone, low-fidelity DNA polymerases like Pol II, Pol IV, and Pol V (UmuDC). wikipedia.orgnih.gov These specialized polymerases are capable of translesion synthesis (TLS), a process that allows replication to proceed across the damage site, albeit often at the cost of incorporating an incorrect nucleotide opposite the lesion.

Studies using plasmids containing a site-specifically placed (+)-anti-B[a]P-N(2)-Gua adduct have quantified the impact of SOS induction on the mutagenicity of this lesion. The frequency of G→T transversion mutations induced by the adduct increases significantly when the SOS response is active. nih.govoup.com In a repair-proficient (Uvr+) E. coli strain, the mutation frequency rises from approximately 0.04% without SOS induction to 0.18% with induction. nih.govoup.com In a repair-deficient (Uvr-) background, which lacks the nucleotide excision repair pathway that can remove the adduct, this effect is even more pronounced, with mutation frequencies increasing from about 0.2% to 0.9% upon SOS induction. nih.govoup.com This demonstrates that while the SOS response is a survival mechanism, it comes with a significant cost of increased mutagenesis, a key step in carcinogenesis. nih.gov

**Table 1: Influence of SOS Response on Mutagenicity of (+)-anti-B[a]P-N(2)-Gua in *E. coli***

| E. coli Strain | SOS Response Status | Mutation Frequency per Adduct |

|---|---|---|

| Uvr+ (Repair Proficient) | Not Induced | ~0.04% nih.govoup.com |

| Uvr+ (Repair Proficient) | Induced | ~0.18% nih.govoup.com |

| Uvr- (Repair Deficient) | Not Induced | ~0.2% nih.govoup.com |

| Uvr- (Repair Deficient) | Induced | ~0.9% nih.govoup.com |

Impact on Cellular Transcription Processes

The process of transcription, whereby a DNA template is read by RNA polymerase (RNAP) to synthesize RNA, is also highly sensitive to the presence of DNA lesions. Bulky adducts like this compound can act as significant physical impediments to the progression of the transcription machinery along the DNA strand. windows.net

Influence on Genome Stability

Genome stability refers to the cell's ability to faithfully maintain and transmit its genetic information. The formation of this compound adducts represents a direct assault on this stability, primarily through its potent mutagenic activity. researchgate.net The accumulation of mutations and other genetic alterations is a hallmark of genomic instability, a key enabling characteristic of cancer. semanticscholar.org

The this compound adduct is highly mutagenic, inducing a characteristic spectrum of mutations. The most predominant mutation observed is a G→T transversion. nih.govoup.com However, the adduct can also cause G→A and G→C mutations. oup.comresearchgate.net The precise type of mutation that occurs is heavily influenced by the local DNA sequence context surrounding the adduct. oup.comresearchgate.net For example, in a 5'-TGC-3' sequence, the adduct primarily induces G→T mutations, whereas in a 5'-CGT-3' context, G→A mutations are dominant. researchgate.net This sequence-dependent mutagenicity is thought to be related to the ability of the bulky adduct to adopt different conformations within the DNA helix, which in turn influences the pairing preference of the damaged guanine (B1146940) during replication. oup.com

Beyond single base substitutions, such lesions can contribute to more complex genetic alterations. DNA damage can lead to the formation of DNA strand breaks, particularly during the processing of the initial lesion or when a replication fork collapses at the site of the damage. nih.gov If not repaired correctly, these breaks can result in larger-scale chromosomal aberrations, such as deletions, duplications, and translocations. bncollegebgp.ac.inlkouniv.ac.in While not directly demonstrated for this compound in the provided literature, the induction of significant DNA damage, mutagenesis, and replication stress by such adducts is a known driver of the chromosomal instability frequently observed in cancer cells. acs.orgmdpi.com

Table 2: Mutational Specificity of (+)-anti-B[a]P-N(2)-Gua in Different Sequence Contexts

| DNA Sequence Context (Adduct at G) | Predominant Mutation(s) |

|---|---|

| 5'-TGC-3' | G→T oup.comresearchgate.net |

| 5'-CGG-3' | G→T, G→A, G→C oup.comresearchgate.net |

| 5'-CGT-3' | G→A researchgate.net |

Advanced Methodologies in B a P N 2 Gua Research

Synthesis of Site-Specific B(a)P-N(2)-Gua Modified Oligonucleotides for Research Applications

The creation of oligonucleotides containing a single, precisely placed this compound adduct is fundamental for detailed mechanistic studies. These modified DNA strands serve as probes to investigate DNA repair, replication fidelity, and mutagenic outcomes. Several strategic approaches are employed for this purpose. nih.gov

One common method is the direct adduction of a pre-synthesized oligonucleotide with an activated form of benzo[a]pyrene (B130552), such as (+)-anti-benzo[a]pyrene diol epoxide (BPDE). oup.com This approach involves reacting the carcinogen with a short, single-stranded DNA molecule that contains a guanine (B1146940) at the desired position. oup.comoup.com Following the reaction, the modified oligonucleotide must be meticulously purified from the unreacted starting materials and any side products. oup.com

Another powerful technique is the post-oligomerization modification approach. nih.govnih.gov In this strategy, a precursor molecule with a suitable leaving group is incorporated into a growing oligonucleotide chain during automated solid-phase synthesis. nih.gov After the full-length oligonucleotide is assembled, it is cleaved from the solid support and deprotected. The final step involves reacting this precursor-containing oligonucleotide with an appropriate benzo[a]pyrene derivative to form the specific this compound adduct at the designated site. nih.gov This method offers versatility and can be more efficient for producing highly pure, site-specifically modified oligonucleotides. nih.gov

A third strategy involves the synthesis of a This compound-containing phosphoramidite (B1245037) building block . wikipedia.orgberkeley.edu This adducted nucleoside is then directly incorporated into the desired sequence during standard automated DNA synthesis. wikipedia.org This allows for the creation of modified oligonucleotides with high coupling efficiency. wikipedia.org

Regardless of the synthetic route, purification and characterization are critical steps. High-performance liquid chromatography (HPLC) is extensively used to purify the modified oligonucleotides. oup.comwikipedia.org The identity and purity of the final product are confirmed using techniques such as mass spectrometry and enzymatic digestion followed by HPLC analysis of the resulting nucleosides. oup.comberkeley.edu

| Synthetic Approach | Description | Key Advantages |

| Direct Adduction | A pre-synthesized oligonucleotide is directly reacted with an activated benzo[a]pyrene metabolite (e.g., (+)-anti-BPDE). oup.com | Conceptually straightforward. |

| Post-Oligomerization Modification | An oligonucleotide is synthesized with a modified base containing a leaving group, which is later displaced by a benzo[a]pyrene derivative to form the adduct. nih.govnih.gov | Avoids exposing the adduct to the harsh conditions of DNA synthesis; offers high purity. nih.gov |

| Adducted Phosphoramidite Building Block | A this compound modified nucleoside is prepared as a phosphoramidite and incorporated directly during automated DNA synthesis. wikipedia.orgberkeley.edu | High coupling efficiencies and compatibility with standard synthesis protocols. wikipedia.org |

Employment of Site-Directed Mutagenesis for Investigating this compound Mutagenic Potential

Site-directed mutagenesis is a cornerstone technique for elucidating the specific types of mutations caused by the this compound adduct. nih.gov This method involves incorporating the site-specifically synthesized oligonucleotide containing the this compound lesion into a vector, typically a plasmid, which is then introduced into a host system like Escherichia coli. oup.comnih.gov By analyzing the DNA sequence of the progeny plasmids after replication in the host, researchers can precisely determine the frequency and nature of mutations that arise at the site of the adduct. nih.govresearchgate.net

Studies have shown that the this compound adduct is mutagenic and predominantly causes G→T transversion mutations. oup.comnih.gov However, the DNA sequence context surrounding the adduct can significantly influence both the frequency and the type of mutation. researchgate.netnih.gov For instance, in one sequence context, G→T mutations may be the primary outcome, while in another, a mixture of G→T, G→A, and G→C mutations can be observed. nih.govresearchgate.net

The genetic background of the host cell, particularly its DNA repair capacity, also plays a crucial role. oup.comnih.gov Experiments using E. coli strains deficient in nucleotide excision repair (NER), such as Uvr- strains, show a higher mutation frequency compared to repair-proficient (Uvr+) strains. oup.comnih.gov Furthermore, the induction of the SOS response, a global response to DNA damage in bacteria, can enhance the mutation frequency of the this compound adduct. oup.comnih.gov These findings highlight that the mutagenic potential of this adduct is a complex interplay between the lesion itself, its local DNA environment, and the cellular DNA repair and tolerance machinery. nih.govresearchgate.net

| Parameter | Condition | Mutation Frequency (%) | Predominant Mutation | Reference |

| Host Strain | Uvr+ E. coli (SOS not induced) | ~0.04 | G→T | oup.comnih.gov |

| Uvr+ E. coli (SOS induced) | ~0.18 | G→T | oup.comnih.gov | |

| Uvr- E. coli (SOS not induced) | ~0.2 | G→T | oup.comnih.gov | |

| Uvr- E. coli (SOS induced) | ~0.9 | G→T | oup.comnih.gov | |

| Sequence Context | 5'-TGC-3' | >95% G→T | G→T | nih.gov |

| 5'-CGG-3' | - | G→T, G→A, G→C | researchgate.net | |

| 5'-AGA-3' | ~95% G→A | G→A | nih.gov |

Quantitative Analysis of this compound Adducts in Biological Matrices

Accurately measuring the levels of this compound adducts in DNA from tissues and cells is critical for molecular epidemiology and for understanding dose-response relationships. Two primary, highly sensitive techniques are widely used for this purpose.

HPLC-ESI-MS/MS is considered a gold standard for the quantitative analysis of DNA adducts due to its high specificity and sensitivity. nih.gov The method combines the powerful separation capabilities of HPLC with the precise mass analysis of tandem mass spectrometry. nih.gov

The general procedure involves:

DNA Isolation and Hydrolysis: DNA is first extracted from the biological matrix (e.g., tissue, cells) and then enzymatically hydrolyzed to its constituent deoxynucleosides.

Sample Purification: The resulting mixture is often purified, for example by solid-phase extraction, to remove unmodified nucleosides and other interfering substances, thereby enriching the sample for the adducts. nih.gov

HPLC Separation: The purified sample is injected into an HPLC system, where the this compound adduct is separated from other components based on its physicochemical properties. nih.gov